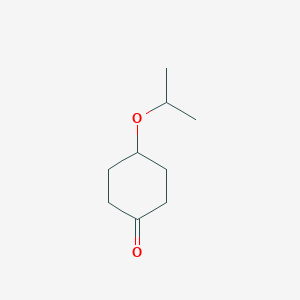

4-Isopropoxycyclohexanone

Description

Properties

IUPAC Name |

4-propan-2-yloxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)11-9-5-3-8(10)4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMVEHDBXFYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593545 | |

| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69697-46-7 | |

| Record name | 4-[(Propan-2-yl)oxy]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 4-Isopropoxycyclohexanone

Introduction: The Analytical Imperative for 4-Isopropoxycyclohexanone

In the landscape of synthetic chemistry, 4-Isopropoxycyclohexanone serves as a valuable intermediate, particularly in the development of materials and pharmaceutical agents. Its bifunctional nature, possessing both a ketone and an ether, offers rich chemical handles for further molecular elaboration. The unambiguous confirmation of its structure and purity is paramount before its use in downstream applications. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of 4-Isopropoxycyclohexanone. Our approach emphasizes not just the data itself, but the scientific rationale behind the spectral interpretation, providing a robust framework for researchers in the field.

Molecular Structure and Analytical Workflow

The structural integrity of a chemical intermediate is the foundation of any synthetic campaign. For 4-Isopropoxycyclohexanone, a combination of spectroscopic methods provides a multi-faceted and definitive confirmation of its identity.

Caption: Molecular structure of 4-Isopropoxycyclohexanone with atom numbering.

The analytical workflow leverages the strengths of each technique: IR for functional group identification, NMR for mapping the carbon-hydrogen framework, and MS for determining molecular mass and fragmentation patterns.

Caption: Integrated workflow for the structural elucidation of 4-Isopropoxycyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule for simple systems.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-Isopropoxycyclohexanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Data Interpretation and Results: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Based on published data, the following signals are observed and assigned.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) | Rationale |

| 3.78 | Multiplet | 1H | H-1' | The methine proton of the isopropoxy group is deshielded by the adjacent oxygen and split by the six methyl protons and potentially H-4. |

| 3.72 | Multiplet | 1H | H-4 | The methine proton on the cyclohexanone ring attached to the ether oxygen is deshielded. |

| 2.57 - 2.24 | Multiplet | 4H | H-2, H-6 | Protons alpha to the carbonyl group (C=O) are deshielded and appear as complex multiplets due to coupling with each other and adjacent protons. |

| 1.99 - 1.92 | Multiplet | 4H | H-3, H-5 | Protons beta to the carbonyl group are less deshielded and show complex splitting patterns. |

| 1.17 | Doublet | 6H | H-2' | The six equivalent protons of the two methyl groups in the isopropoxy moiety are split into a doublet by the single H-1' proton. |

Data sourced from patent CN112778108A.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the carbon nuclei. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

Predicted Data Interpretation: While specific experimental data for 4-Isopropoxycyclohexanone is not widely published, a predicted spectrum can be constructed based on established chemical shift ranges and data from analogous structures like cyclohexanone and isopropyl ethers.

| Predicted Shift (δ) ppm | Assignment (Carbon) | Rationale |

| ~210 | C1 (C=O) | The carbonyl carbon of a six-membered ring ketone typically appears in this highly deshielded region.[1] |

| ~75 | C4 (CH-O) | The carbon atom bonded to the ether oxygen is significantly deshielded. |

| ~70 | C1' (CH-O) | The methine carbon of the isopropoxy group is also deshielded by the oxygen atom. |

| ~41 | C2, C6 | Carbons alpha to the carbonyl group are deshielded relative to other alkanes. |

| ~30 | C3, C5 | Carbons beta to the carbonyl group. |

| ~22 | C2' | The two equivalent methyl carbons of the isopropoxy group appear in the aliphatic region. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch or bend at characteristic frequencies. This technique is exceptionally useful for identifying the presence or absence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Apply a small drop of neat liquid 4-Isopropoxycyclohexanone directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

Data Interpretation: The IR spectrum is dominated by absorptions corresponding to the ketone and ether functional groups, as well as the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2970-2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the cyclohexyl and isopropyl groups. |

| ~1715 | Strong, Sharp | C=O Stretch | The carbonyl of a saturated six-membered ring ketone. This is a highly diagnostic peak.[2] |

| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the ether linkage. This confirms the presence of the isopropoxy group. |

| 1470-1370 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). The excess energy causes this ion to fragment in predictable ways, creating a unique fragmentation pattern that provides structural clues.

Experimental Protocol (GC-MS):

-

Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Use a standard electron ionization source (70 eV).

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.

Data Interpretation: The molecular formula of 4-Isopropoxycyclohexanone is C₉H₁₆O₂, giving a molecular weight of 156.22 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 156 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways: The primary fragmentation events in EI-MS for ketones and ethers are alpha-cleavages (cleavage of the bond adjacent to the heteroatom).[3]

Caption: Predicted major fragmentation pathways for 4-Isopropoxycyclohexanone in EI-MS.

Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₈H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropoxy group via alpha-cleavage.[4] |

| 113 | [C₆H₉O₂]⁺ | Loss of a propyl radical (•C₃H₇) from the cyclohexyl ring adjacent to the ether. |

| 97 | [C₆H₉O]⁺ | Loss of the isopropoxy radical (•OC₃H₇) via alpha-cleavage. |

| 84 | [C₅H₈O]⁺• | Retro-Diels-Alder type fragmentation of the cyclohexanone ring. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. |

Conclusion

The structural identity of 4-Isopropoxycyclohexanone is unequivocally established through the synergistic application of NMR, IR, and MS. The ¹H NMR data provides a precise map of the proton environment, IR spectroscopy confirms the presence of the critical ketone and ether functionalities, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable reference for quality control and characterization in any research or development context.

References

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 4-Isopropylcyclohexanone. NIST Chemistry WebBook. [Link]

- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Isopropoxycyclohexanone

Introduction

Theoretical Estimation of Physical Properties

In the absence of direct experimental data, the physical properties of a novel compound can be estimated by analyzing the trends within its homologous series and related structures. The boiling and melting points of a substance are primarily governed by the strength of its intermolecular forces. For 4-Isopropoxycyclohexanone, these forces include London dispersion forces, dipole-dipole interactions due to the polar carbonyl group, and steric effects from the isopropoxy group.

To provide a scientifically grounded estimation, we can compare it to the known properties of cyclohexanone and other 4-substituted cyclohexanones.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Cyclohexanone | 98.14 | 155.65[1][2] | -47[1][2] |

| 4-Methylcyclohexanone | 112.17 | 169-171[3][4] | -40.6[3] |

| 4-Ethylcyclohexanone | 126.20 | 192-194[5] | 9.25 (estimate)[5] |

| 4-Methoxycyclohexanone | 128.17 | 189[6][7] | Not available |

| 4-Isopropoxycyclohexanone | 156.22 | Estimated: 200-220 | Estimated: < 25 |

The boiling point of substituted cyclohexanones generally increases with molecular weight due to stronger van der Waals forces.[8] The addition of an isopropoxy group significantly increases the molecular weight compared to the other examples. Therefore, the boiling point of 4-Isopropoxycyclohexanone is expected to be higher than that of 4-ethylcyclohexanone and 4-methoxycyclohexanone. A reasonable estimate would be in the range of 200-220 °C at atmospheric pressure.

The melting point is more complex to predict as it is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The presence of the somewhat bulky and flexible isopropoxy group might disrupt efficient crystal packing, potentially leading to a low melting point, likely below room temperature.

Experimental Determination of Physical Properties

Given the absence of established data, experimental determination of the boiling and melting points of 4-Isopropoxycyclohexanone is essential for its proper characterization. The following sections detail the standard, reliable protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.[9]

This is a common and accurate method for determining the melting point of a crystalline solid.[9]

Protocol:

-

Sample Preparation: A small amount of the crystalline 4-Isopropoxycyclohexanone is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point range.

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10]

This method is suitable for small quantities of liquid.[10]

Protocol:

-

Sample Preparation: A small amount of liquid 4-Isopropoxycyclohexanone (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel compound like 4-Isopropoxycyclohexanone.

Caption: Workflow for the determination of physical properties.

Significance in Research and Drug Development

Accurate knowledge of the boiling and melting points of 4-Isopropoxycyclohexanone is critical for several reasons:

-

Purification: The boiling point is essential for designing purification protocols such as distillation. A significant difference between the boiling points of the desired compound and any impurities allows for efficient separation.

-

Reaction Conditions: The boiling point dictates the maximum temperature for a reaction conducted at atmospheric pressure if the compound is used as a solvent or a neat reactant.

-

Compound Identification and Purity: The melting point range is a crucial parameter for identifying a compound and assessing its purity. A sharp melting range typically indicates a high degree of purity.[9]

-

Physical State and Handling: These properties determine the physical state of the compound at ambient temperature, which is vital for its storage and handling.

-

Solubility and Formulation: In drug development, the physical properties of a molecule influence its solubility and formulation characteristics, which are key determinants of its bioavailability.

Conclusion

While the definitive boiling and melting points of 4-Isopropoxycyclohexanone await experimental verification, this guide provides a robust framework for their estimation and determination. The detailed protocols and the underlying scientific principles offer researchers and drug development professionals the necessary tools to accurately characterize this and other novel chemical entities. Rigorous adherence to these experimental methodologies is paramount for ensuring the quality and reliability of data in any scientific endeavor.

References

-

4-Methoxycyclohexanone (CAS: 13482-23-0): Properties, Applications, and Synthesis. (2025). Chemical Information. [Link]

-

Cyclohexanone. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

4-Methylcyclohexanone | C7H12O | CID 11525. (n.d.). PubChem. [Link]

-

4-ethyl cyclohexanone, 5441-51-0. (n.d.). The Good Scents Company. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Boiling Points. (2020). JoVE. [Link]

-

Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 2. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 3. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylcyclohexanone 99 589-92-4 [sigmaaldrich.com]

- 5. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Methoxycyclohexanone | 13482-23-0 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]

- 10. Cyclohexanone - Boiling Point: 155-156°C, Density: 0.947 g/cm³, CAS Number: 108-94-1 | Eco-Friendly, Long Shelf Life, High Purity, Versatile Solvent - Boiling Point: 155-156â°c, Density: 0.947 G/cmâ³, Cas Number: 108-94-1 | Eco-friendly, Long Shelf Life, High Purity, Versatile Solvent at Best Price in Kolkata | Avery Chemicals [tradeindia.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropoxycyclohexanone

Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Intermediates

In the intricate tapestry of drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. A critical juncture in this journey is the comprehensive characterization of pharmaceutical intermediates, the building blocks of active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of these intermediates, such as solubility and stability, is not merely a regulatory formality but a cornerstone of robust process development, formulation design, and ultimately, patient safety. This guide provides a detailed exploration of the methodologies and scientific rationale for determining the solubility and stability of 4-Isopropoxycyclohexanone, a cyclohexanone derivative with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my aim is to equip fellow researchers, scientists, and drug development professionals with the field-proven insights and practical protocols necessary to navigate the complexities of characterizing this and similar molecules. We will delve into not just the "how" but, more importantly, the "why" behind each experimental choice, fostering a deeper understanding of the principles that govern the behavior of these critical compounds.

Part 1: Solubility Profile of 4-Isopropoxycyclohexanone: A Foundation for Formulation

Theoretical Considerations: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" provides a foundational understanding of solubility[2]. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 4-Isopropoxycyclohexanone possesses a moderate polarity. The cyclohexanone ring contributes to its non-polar character, while the carbonyl and ether functionalities introduce polarity. Therefore, we can hypothesize that it will exhibit good solubility in a range of organic solvents of varying polarity and limited solubility in highly polar solvents like water.

Factors influencing solubility include:

-

Solvent Polarity: A spectrum of solvents with varying dielectric constants should be tested.

-

Temperature: Solubility is generally temperature-dependent, and this relationship should be quantified.

-

pH (for aqueous solubility): While expected to be low, the influence of pH on the aqueous solubility of 4-Isopropoxycyclohexanone should be assessed, particularly at pH extremes where hydrolysis might occur.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of 4-Isopropoxycyclohexanone in various solvents at different temperatures. The shake-flask method is a reliable and widely accepted technique.

Objective: To determine the concentration of a saturated solution of 4-Isopropoxycyclohexanone in a given solvent at a specific temperature.

Materials:

-

4-Isopropoxycyclohexanone (of known purity)

-

A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, GC-FID)[3][4]

-

Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of 4-Isopropoxycyclohexanone to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume or weight of each selected solvent to the respective vials.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed. The time to reach equilibrium should be determined preliminarily, but 24-48 hours is often sufficient[5].

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 4-Isopropoxycyclohexanone.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L. Repeat the experiment at different temperatures to establish the temperature dependency of solubility.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Constant Agitation: Facilitates the dissolution process and ensures homogeneity.

-

Temperature Control: Solubility is highly sensitive to temperature.

-

Filtration: Crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Data Presentation: Solubility Profile Summary

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 (Practically Insoluble) |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Isopropanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Ethyl Acetate | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Toluene | 25 | To be determined |

| Hexane | 25 | To be determined |

This table should be populated with experimentally determined values.

Part 2: Stability Assessment of 4-Isopropoxycyclohexanone: Ensuring Purity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] For an intermediate like 4-Isopropoxycyclohexanone, understanding its stability profile is essential for defining appropriate storage conditions, re-test periods, and identifying potential degradation products that could impact the quality of the final API.

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.[8][9] These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies. Forced degradation studies, also known as stress testing, are conducted under more severe conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13]

Pillars of a Robust Stability Program:

-

Long-Term Stability: Studies conducted under the recommended storage conditions to establish the re-test period.

-

Accelerated Stability: Studies conducted at elevated temperature and humidity to predict the long-term stability profile.[8]

-

Forced Degradation: Exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and pathways.[10][11]

Experimental Design: A Multi-faceted Approach

A comprehensive stability study for 4-Isopropoxycyclohexanone should encompass both formal stability studies according to ICH guidelines and forced degradation studies.

Objective: To evaluate the stability of 4-Isopropoxycyclohexanone under various storage conditions over time.

Materials:

-

Three representative batches of 4-Isopropoxycyclohexanone

-

Appropriate container closure system that simulates the proposed packaging for storage and distribution

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method

Procedure:

-

Sample Preparation: Package the samples in the chosen container closure system.

-

Storage Conditions: Place the samples in stability chambers set to the conditions outlined in the table below.

-

Time Points: Pull samples at predetermined time points for analysis.

-

Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Table of ICH Stability Conditions:

| Study | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Adapted from ICH Q1A(R2) guidelines.[9][14]

Objective: To identify potential degradation products and pathways of 4-Isopropoxycyclohexanone under stress conditions.

General Procedure:

-

Prepare solutions or suspensions of 4-Isopropoxycyclohexanone in the appropriate stress medium.

-

Expose the samples to the stress conditions for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using a stability-indicating method, often coupled with mass spectrometry (MS) for identification of degradation products.

Specific Stress Conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). At the molecular level, acidic hydrolysis of the ether linkage or reactions involving the ketone could occur[13].

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature. Base-catalyzed reactions, such as aldol condensation or cleavage of the ether bond, are possible[13].

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature. The cyclohexanone ring or the isopropoxy group could be susceptible to oxidation.

-

Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 80°C). Thermal degradation can induce various reactions, including rearrangements and fragmentation[13].

-

Photolytic Degradation: Expose the solid material and a solution to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.

Causality Behind Forced Degradation:

-

Understanding Degradation Pathways: Helps in identifying and characterizing potential impurities that may form during storage or manufacturing.

-

Developing Stability-Indicating Methods: The degradation samples are used to demonstrate the specificity of the analytical method in separating the parent compound from its degradation products.

-

Informing Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH can guide the selection of appropriate excipients and packaging materials.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Design

Caption: Overview of the forced degradation study design.

Part 3: Analytical Methodologies for Quantification

A robust and validated analytical method is the linchpin of both solubility and stability studies. The choice of method depends on the physicochemical properties of 4-Isopropoxycyclohexanone, such as its volatility, thermal stability, and chromophoric properties.

Primary Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and widely used technique for the quantification of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities or degradation products.[4][15]

-

Gas Chromatography (GC): Given that 4-isopropoxycyclohexanone is likely to be volatile, GC with a flame ionization detector (FID) is another suitable technique for quantification. A capillary column with a non-polar or mid-polar stationary phase would be appropriate. The key parameters to optimize include the temperature program, carrier gas flow rate, and injector and detector temperatures.[3]

Method Validation

Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products

For the identification of unknown degradation products formed during stability studies, hyphenated techniques are invaluable. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide both chromatographic separation and mass spectral data, which can be used to elucidate the structures of the degradants.[15][16]

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide has provided a comprehensive framework for determining the solubility and stability of 4-Isopropoxycyclohexanone. By combining theoretical understanding with robust experimental protocols, researchers can generate the critical data needed to support the development of this and other pharmaceutical intermediates. The emphasis on the causality behind experimental choices is intended to empower scientists to not only follow procedures but to critically evaluate and adapt them to the specific challenges presented by the molecule under investigation. The successful characterization of intermediates like 4-Isopropoxycyclohexanone is a vital step in the collective endeavor to bring safe and effective medicines to patients.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. selvita.com [selvita.com]

- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. siip.ac.in [siip.ac.in]

- 15. cdn.intertek.com [cdn.intertek.com]

- 16. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropoxycyclohexanone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-isopropoxycyclohexanone, a substituted cyclohexanone derivative. While the specific historical discovery of this compound is not extensively documented, its significance can be understood within the broader context of cyclohexanone chemistry, which has been pivotal in both industrial and pharmaceutical research. This document details a modern synthetic pathway to 4-isopropoxycyclohexanone, offers an in-depth analysis of its structural characterization through spectroscopic methods, and explores its potential applications in medicinal chemistry and materials science, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Enduring Importance of the Cyclohexanone Scaffold

The cyclohexanone framework is a cornerstone of organic synthesis, valued for its conformational properties and the reactivity of its carbonyl group. Historically, cyclohexanone itself gained prominence as a key intermediate in the production of nylon.[1] However, its utility extends far beyond industrial polymers. The ability to introduce a wide array of functional groups onto the cyclohexanone ring has made its derivatives invaluable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2]

Substituted cyclohexanones are integral components of numerous natural products and pharmaceutically active compounds.[2] The stereoselective synthesis of these molecules is of considerable interest, as the spatial arrangement of substituents can dramatically influence biological activity.[2] The 4-position of the cyclohexanone ring is a common site for substitution, leading to a class of compounds with diverse applications, including the development of gamma-secretase inhibitors for potential Alzheimer's disease treatment.[3] It is within this rich chemical context that we examine the synthesis and properties of 4-isopropoxycyclohexanone.

Synthesis of 4-Isopropoxycyclohexanone: A Two-Step Approach

A robust and efficient synthesis of 4-isopropoxycyclohexanone can be achieved through a two-step process commencing with the catalytic hydrogenation of 4-isopropoxyphenol to yield the intermediate, 4-isopropoxycyclohexanol. This is followed by the oxidation of the secondary alcohol to the desired ketone.

Step 1: Synthesis of 4-Isopropoxycyclohexanol

The precursor, 4-isopropoxycyclohexanol, is synthesized via the catalytic hydrogenation of 4-isopropoxyphenol. This reaction involves the reduction of the aromatic ring, a common transformation in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropoxyphenol

-

Reaction Setup: A solution of 4-isopropoxyphenol in a suitable solvent, such as ethanol or methanol, is prepared in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 1-5 MPa.

-

Reaction Conditions: The reaction mixture is stirred vigorously at a temperature of 50-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude 4-isopropoxycyclohexanol.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure 4-isopropoxycyclohexanol.

Causality Behind Experimental Choices: The choice of a palladium on carbon catalyst is based on its high efficiency and selectivity for the hydrogenation of aromatic rings. The use of a pressurized hydrogen atmosphere and elevated temperature provides the necessary energy to overcome the activation barrier for this reduction. The solvent choice is critical for dissolving the starting material and ensuring efficient contact with the catalyst.

Step 2: Oxidation of 4-Isopropoxycyclohexanol to 4-Isopropoxycyclohexanone

The final step involves the oxidation of the secondary alcohol, 4-isopropoxycyclohexanol, to the target ketone, 4-isopropoxycyclohexanone. A modern and environmentally conscious approach utilizes a catalytic system with a clean oxidant.

Experimental Protocol: Catalytic Oxidation of 4-Isopropoxycyclohexanol

A recently patented method provides an efficient and environmentally friendly route to 4-isopropoxycyclohexanone.

-

Reaction Setup: In a 500 mL autoclave, 15.8 g of 4-isopropoxycyclohexanol is dissolved in 150 mL of methylene chloride.

-

Catalyst System Addition: To this solution, 0.5 g of a specified catalyst, 0.5 mL of a 25 wt% hydrochloric acid solution, and 0.09 g of potassium nitrite are added.

-

Oxidation: The autoclave is continuously supplied with oxygen at 1 MPa.

-

Reaction Conditions: The reaction mixture is stirred at 30 °C for 3 hours.

-

Work-up: After the reaction is complete, the mixture is washed with water. The organic phase is separated and dried overnight with anhydrous sodium sulfate.

-

Isolation: The organic solvent is removed by distillation to yield 14.8 g of colorless, solid 4-isopropoxycyclohexanone.

Self-Validating System: The high yield (94.7%) reported in the patent for this protocol indicates a highly efficient and selective oxidation process.[3] The mild reaction conditions (30 °C and 1 MPa of oxygen) suggest a well-controlled and safe procedure. The simple work-up involving a water wash and drying further enhances the practicality of this method.

Overall Synthetic Pathway

Caption: Synthetic route to 4-Isopropoxycyclohexanone.

Structural Characterization and Physicochemical Properties

The definitive identification of 4-isopropoxycyclohexanone relies on a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed/Expected Data | Interpretation |

| ¹H NMR | δ = 3.78 (m, 1H), 3.72 (m, 1H), 2.57 (m, 2H), 2.24 (m, 2H), 1.99 (dd, 2H), 1.92 (m, 2H), 1.17 (d, 6H)[3] | The multiplets at 3.78 and 3.72 ppm correspond to the methine protons of the isopropoxy group and the proton at the C4 position of the cyclohexanone ring. The multiplets between 1.92 and 2.57 ppm are attributed to the methylene protons of the cyclohexanone ring. The doublet at 1.17 ppm represents the six equivalent methyl protons of the isopropoxy group. |

| ¹³C NMR | Expected signals: ~210 ppm (C=O), ~70-75 ppm (C-O), ~40-45 ppm (CH₂ adjacent to C=O), ~30-35 ppm (other CH₂), ~20-25 ppm (CH₃) | The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region. The carbon attached to the isopropoxy group will also be significantly deshielded. The remaining signals will correspond to the other carbons of the cyclohexanone ring and the isopropoxy group. |

| IR Spectroscopy | Expected strong absorption band at ~1715 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O stretch) | The most prominent feature in the IR spectrum will be the strong carbonyl stretch, confirming the presence of the ketone functional group. The C-O stretch from the ether linkage will also be observable. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 156.21 | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-isopropoxycyclohexanone. Fragmentation patterns would likely involve the loss of the isopropoxy group or cleavage of the cyclohexanone ring. |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless solid or liquid |

| Boiling Point | ~200-220 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. |

Potential Applications in Drug Discovery and Materials Science

While specific applications of 4-isopropoxycyclohexanone are not widely reported, its structure suggests significant potential as a versatile intermediate in several fields.

Medicinal Chemistry

The 4-substituted cyclohexanone motif is a privileged scaffold in medicinal chemistry. The isopropoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. Potential areas of application include:

-

Scaffold for Novel Therapeutics: 4-Isopropoxycyclohexanone can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The ketone functionality allows for a variety of chemical transformations, including reductive amination, aldol condensation, and Wittig reactions, enabling the construction of diverse chemical libraries for drug screening.

-

Analogs of Known Drugs: It can be used to synthesize analogs of existing drugs that contain a cyclohexyl or cyclohexanone moiety. The introduction of the isopropoxy group can modulate the drug's potency, selectivity, and pharmacokinetic profile.

Materials Science

Substituted cyclohexanones are also of interest in the development of new materials. The rigid cyclohexyl core and the polar carbonyl and ether groups of 4-isopropoxycyclohexanone could be exploited in the design of:

-

Liquid Crystals: The anisotropic shape of the molecule could make it a suitable component in liquid crystal formulations.

-

Specialty Polymers: The ketone functionality can be used as a handle for polymerization or for grafting onto existing polymer backbones to modify their properties.

Logical Relationship of Cyclohexanone Derivatives in Research

Caption: Role of 4-Isopropoxycyclohexanone in research.

Conclusion

4-Isopropoxycyclohexanone represents a valuable, yet underexplored, member of the substituted cyclohexanone family. Its synthesis is achievable through high-yielding and environmentally conscious methods. While its specific history of discovery is not prominent in the scientific literature, its importance is underscored by the extensive use of the 4-substituted cyclohexanone scaffold in the development of new pharmaceuticals and materials. The detailed synthetic protocol and spectroscopic analysis provided in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this versatile chemical intermediate. Future research into the biological activity and material properties of derivatives of 4-isopropoxycyclohexanone is warranted and holds the promise of new scientific discoveries.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. (URL: [Link])

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. (URL: [Link])

-

4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed. (URL: [Link])

-

Cyclohexanone in Pharmaceuticals: A Key Intermediate for Synthesis. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Isopropoxycyclohexanone: A Technical Guide for Researchers

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. 4-Isopropoxycyclohexanone, a functionalized alicyclic ketone, represents a promising yet underexplored molecule. Its inherent structural features—a reactive ketone, a flexible cyclohexyl ring, and an isopropoxy group that can modulate lipophilicity and steric interactions—position it as a versatile building block for a multitude of applications. This technical guide provides an in-depth exploration of potential research avenues for 4-Isopropoxycyclohexanone, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full potential.

Foundational Knowledge: Synthesis and Characterization

A robust and efficient synthesis is the cornerstone of any research program. 4-Isopropoxycyclohexanone can be readily prepared from its corresponding alcohol, 4-isopropoxycyclohexanol, through oxidation. A high-yield synthesis has been reported using an oxygen-containing gas as the oxidant in the presence of a catalyst, offering an environmentally friendly alternative to traditional methods that utilize stoichiometric and often toxic oxidizing agents.[1]

Optimized Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of 4-Isopropoxycyclohexanone is presented below. This protocol is adapted from established procedures for the oxidation of secondary alcohols to ketones.[2][3][4]

Materials:

-

4-Isopropoxycyclohexanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-isopropoxycyclohexanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 30 minutes until the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure 4-Isopropoxycyclohexanone.

Spectroscopic Characterization

Thorough characterization of the synthesized 4-Isopropoxycyclohexanone is crucial for confirming its identity and purity. The expected spectral data are as follows:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton), and multiplets for the cyclohexyl ring protons. The protons alpha to the carbonyl group are expected to be deshielded. |

| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 200-210 ppm), signals for the carbons of the isopropoxy group, and signals for the carbons of the cyclohexyl ring. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl stretch (typically around 1715 cm⁻¹). C-O stretching bands for the ether linkage will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-Isopropoxycyclohexanone (156.22 g/mol ). Fragmentation patterns may include the loss of the isopropoxy group or cleavage of the cyclohexyl ring.[5][6] |

Research Area 1: Drug Discovery and Medicinal Chemistry

The 4-substituted cyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1] This suggests that 4-Isopropoxycyclohexanone is an excellent starting point for the design and synthesis of novel therapeutic agents.

Anticancer Drug Development

Hypothesis: Derivatives of 4-Isopropoxycyclohexanone can be synthesized to exhibit potent and selective cytotoxicity against various cancer cell lines.

Rationale: Numerous studies have demonstrated the anticancer properties of cyclohexanone derivatives.[7] The isopropoxy group can be strategically utilized to enhance binding to specific biological targets and improve pharmacokinetic properties.

Proposed Research Workflow:

Caption: Workflow for anticancer drug discovery using 4-Isopropoxycyclohexanone.

Anti-inflammatory Agents

Hypothesis: 4-Isopropoxycyclohexanone derivatives can be designed as selective inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8][9][10][11]

Rationale: The cyclohexanone core is present in several known anti-inflammatory compounds. By modifying the substituents on the ring, it is possible to achieve selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Synthesize a focused library of 4-isopropoxycyclohexanone derivatives.

-

Utilize a commercial COX-2 inhibitor screening assay kit.

-

Prepare solutions of the test compounds at various concentrations.

-

Incubate the test compounds with recombinant human COX-2 enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the COX-2 enzyme activity.

-

Perform a parallel assay with COX-1 to determine the selectivity index.

Antimicrobial Drug Discovery

Hypothesis: Novel antimicrobial agents with activity against drug-resistant bacteria can be developed from the 4-Isopropoxycyclohexanone scaffold.

Rationale: The emergence of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cyclohexanone derivatives have shown promise as antibacterial and antifungal agents.[12][13]

Proposed Research Directions:

-

Synthesis of Chalcone Analogues: The Claisen-Schmidt condensation of 4-Isopropoxycyclohexanone with various aromatic aldehydes can yield a library of chalcone-like compounds, which are known to possess a broad spectrum of antimicrobial activities.

-

Computational Docking Studies: Utilize molecular docking simulations to predict the binding affinity of designed 4-isopropoxycyclohexanone derivatives to essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[14][15][16][17] This in silico approach can prioritize the synthesis of the most promising candidates.

Research Area 2: Material Science and Polymer Chemistry

The unique chemical structure of 4-Isopropoxycyclohexanone also makes it an attractive candidate for the development of novel materials with tailored properties.

Liquid Crystal Synthesis

Hypothesis: 4-Isopropoxycyclohexanone can serve as a key intermediate in the synthesis of novel liquid crystals with desirable mesomorphic properties.

Rationale: The incorporation of a cyclohexyl ring is a well-established strategy for modulating the phase transition temperatures and other properties of liquid crystals.[1][12][18][19] The isopropoxy group can influence the molecular packing and, consequently, the liquid crystalline behavior.

Synthetic Approach:

Caption: Synthetic pathway for liquid crystals from 4-Isopropoxycyclohexanone.

Development of Specialty Polymers

Hypothesis: 4-Isopropoxycyclohexanone can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with unique thermal and mechanical properties.

Rationale: Cyclohexanone itself is a key intermediate in the production of nylons.[7][20][21][22] The presence of the isopropoxy group in 4-Isopropoxycyclohexanone can introduce new functionalities and properties into the resulting polymers.

Potential Research Avenues:

-

Polyester Synthesis: The Baeyer-Villiger oxidation of 4-Isopropoxycyclohexanone would yield a lactone, which can then be used as a monomer for ring-opening polymerization to produce polyesters with a pendant isopropoxy group. This group could enhance the polymer's solubility and modify its thermal properties.

-

Polycarbonate Synthesis: Conversion of 4-Isopropoxycyclohexanone to the corresponding diol, 1,4-diisopropoxycyclohexane-1,4-diol, could provide a novel monomer for the synthesis of polycarbonates with improved impact resistance and optical clarity.

Conclusion

4-Isopropoxycyclohexanone is a molecule with significant untapped potential. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for innovative research in both drug discovery and material science. The research directions outlined in this guide provide a framework for exploring its utility as a building block for novel anticancer, anti-inflammatory, and antimicrobial agents, as well as for the development of advanced materials such as liquid crystals and specialty polymers. By pursuing these avenues of investigation, the scientific community can unlock the full potential of this promising chemical entity.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed. (URL: [Link])

-

Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])

-

What is Cyclohexanone Used For? - Vertec BioSolvents. (URL: [Link])

-

Cyclohexanone - Essential Intermediate for Nylon Production - EapearlChem. (URL: [Link])

-

New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them - Taylor & Francis. (URL: [Link])

-

New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them | Semantic Scholar. (URL: [Link])

-

What are the uses of cyclohexanone? - Quora. (URL: [Link])

-

Synthesis of Liquid Crystals - University of Colorado Boulder. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- EP0041656A2 - Cyclohexanone derivatives and preparation thereof - Google P

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Docking and Virtual Screening Studies of Tetraketone Derivatives as Tyrosine Kinase (EGFR) Inhibitors: A Rational Approach to An - JACS Directory. (URL: [Link])

-

common fragmentation mechanisms in mass spectrometry - YouTube. (URL: [Link])

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

-

IR spectra prediction - Cheminfo.org. (URL: [Link])

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. (URL: [Link])

-

Green Oxidation of Cyclohexanol to Cyclohexanone Experiment - Chem331L | University of South Carolina | uNotes. (URL: [Link])

-

Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF₁ production - PubMed. (URL: [Link])

-

IR spectra prediction - Cheminfo.org. (URL: [Link])

-

Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives | ACS Omega. (URL: [Link])

-

Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrid heterocycles as potent anti-cholinesterase agents - PubMed. (URL: [Link])

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule - YouTube. (URL: [Link])

-

Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF(1) production | Request PDF - ResearchGate. (URL: [Link])

-

Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (URL: [Link])

-

Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - RSC Publishing. (URL: [Link])

-

12.9 Organic Synthesis with Alcohols | Organic Chemistry - YouTube. (URL: [Link])

-

Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed. (URL: [Link])

-

Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. (URL: [Link])

-

Oxidation of 4- tert- Butylcyclohexanol with Swimming Pool Bleach | Request PDF. (URL: [Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

-

Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives - Physical Chemistry Research. (URL: [Link])

-

IR spectra prediction | cheminfo ELN documentation. (URL: [Link])

-

Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC - NIH. (URL: [Link])

-

Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers - ResearchGate. (URL: [Link])

-

IR Spectra Predicting Tools - YouTube. (URL: [Link])

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - NIH. (URL: [Link])

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (URL: [Link])

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. (URL: [Link])

-

Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characterization - YouTube. (URL: [Link])

-

Interaction of cyclohexanone derivative (Ball and stick model) at catalytic core domain residue of HIV-1 integrase. - ResearchGate. (URL: [Link])

-

What If You Could EASILY Synthesize Complex Alcohols from Simple Ones? - YouTube. (URL: [Link])

-

Synthesis Challenge: from Cyclohexanone to a Complex Alcohol - YouTube. (URL: [Link])

-

4-Propylcyclohexanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. atamankimya.com [atamankimya.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF₁ production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. quora.com [quora.com]

- 14. jacsdirectory.com [jacsdirectory.com]

- 15. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]

- 18. New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them | Semantic Scholar [semanticscholar.org]

- 19. colorado.edu [colorado.edu]

- 20. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 22. Cyclohexanone - Essential Intermediate for Nylon Production [epchems.com]

A Theoretical and Practical Guide to the Conformational Landscape of 4-Isopropoxycyclohexanone

Abstract

The conformational preferences of substituted cyclohexanones are of paramount importance in medicinal chemistry and drug development, as they directly influence molecular recognition, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational landscape of 4-isopropoxycyclohexanone. We delve into the principles of computational modeling, from density functional theory (DFT) to ab initio methods, explaining the causal relationships behind methodological choices. Furthermore, we outline a self-validating system where theoretical predictions are corroborated by experimental NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous conformational analysis in their work.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules like 4-isopropoxycyclohexanone, a common scaffold in pharmaceutical compounds, the spatial arrangement of substituents is dictated by the conformational equilibrium of the cyclohexane ring. The isopropoxy group at the C4 position can exist in either an axial or equatorial orientation, leading to two distinct chair conformations. The relative stability of these conformers determines the dominant shape of the molecule in solution, which in turn affects its interaction with biological targets such as enzymes and receptors.

A thorough understanding of this conformational equilibrium is therefore not merely an academic exercise; it is a critical component of rational drug design. Predicting the most stable conformer allows for the design of molecules with optimal shape complementarity to their binding sites, thereby enhancing potency and selectivity. This guide will provide the theoretical framework and practical workflows for achieving this understanding.

Theoretical Studies: A Computational Approach to Conformational Analysis

Computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules. By solving the Schrödinger equation (or approximations thereof), we can calculate the energies of different conformers and thus predict their relative populations.

The Choice of Computational Method: Expertise in Action

The selection of an appropriate theoretical method is crucial for obtaining accurate results. For a molecule like 4-isopropoxycyclohexanone, a balance must be struck between computational cost and accuracy.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for systems of this size.[1][2] Functionals like B3LYP, combined with a suitable basis set such as 6-311+G, offer a good compromise between accuracy and computational expense for calculating the geometries and relative energies of the conformers.[1] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atoms, while polarization functions ( ) are necessary for describing the bonding environment accurately.

-

Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality results. These are often used to validate the findings from DFT calculations for smaller, related systems.

-

Complete Basis Set (CBS) Methods: Composite methods like CBS-4M can also provide highly accurate energies, offering a reliable alternative for confirming the energetic ordering of conformers.[1]

The rationale for using these methods lies in their ability to capture the subtle electronic effects that govern conformational stability, such as steric hindrance, dipole-dipole interactions, and hyperconjugative effects.[1][3][4]

Key Stereoelectronic Effects in 4-Isopropoxycyclohexanone

The conformational equilibrium of 4-isopropoxycyclohexanone is governed by a delicate interplay of several stereoelectronic factors:

-

Steric Hindrance (A-value): In the absence of other interactions, a substituent on a cyclohexane ring generally prefers the equatorial position to minimize steric clashes with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions).[5] The energetic cost of placing a group in the axial position is known as its A-value.

-

The Anomeric Effect: While classically described for substituents adjacent to a ring heteroatom, an analogous "pseudo-anomeric effect" can be at play in 4-substituted cyclohexanones.[4][6][7] This stereoelectronic effect involves the stabilizing interaction of a lone pair on the ether oxygen with the antibonding orbital (σ*) of an adjacent C-C or C-H bond. In certain geometries, this can lead to a counter-intuitive preference for the axial conformer.

-

Dipole-Dipole Interactions: The carbonyl group in the cyclohexanone ring introduces a significant dipole moment. The orientation of the C-O bond of the isopropoxy group relative to the C=O bond will influence the overall molecular dipole and can contribute to the relative stability of the conformers.[7]

Computational Workflow for Conformational Analysis

A robust computational study of 4-isopropoxycyclohexanone's conformation follows a systematic, self-validating protocol.

Caption: A typical workflow for the computational conformational analysis of 4-isopropoxycyclohexanone.

Step-by-Step Methodology:

-

Construct Initial Geometries: Build the 3D structures of both the axial and equatorial conformers of 4-isopropoxycyclohexanone using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a chosen level of theory (e.g., B3LYP/6-311+G**). This step locates the nearest stationary point on the potential energy surface.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a critical step for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).

-

-

Energy Refinement (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method (e.g., CBS-4M or a larger basis set).

-

Data Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the axial and equatorial conformers. The Boltzmann distribution can then be used to predict the equilibrium population of each conformer at a given temperature.

Predicted Energetic and Structural Data

Based on studies of similar 4-alkoxycyclohexanones and general principles of conformational analysis, we can predict the likely outcomes. The following table summarizes hypothetical, yet realistic, data that would be obtained from the aforementioned computational workflow.

| Parameter | Axial Conformer | Equatorial Conformer | Δ (eq - ax) |

| Relative Electronic Energy (ΔE) | 0 kcal/mol (ref) | -0.5 kcal/mol | -0.5 kcal/mol |

| Relative Gibbs Free Energy (ΔG at 298K) | 0 kcal/mol (ref) | -0.7 kcal/mol | -0.7 kcal/mol |

| Predicted Population at 298K | 24% | 76% | - |

| C=O Bond Length | ~1.21 Å | ~1.21 Å | ~0 Å |

| C-O-C Bond Angle (isopropoxy) | ~118° | ~118° | ~0° |

Note: These are illustrative values. Actual results would be derived from the calculations.

Experimental Validation: The Power of NMR Spectroscopy

While computational methods provide powerful predictions, experimental validation is essential for a trustworthy analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for determining the conformational equilibrium in solution.[8]

NMR Experimental Workflow

The following protocol outlines the steps for an NMR-based conformational analysis of 4-isopropoxycyclohexanone.

Caption: General workflow for the NMR-based conformational analysis of 4-isopropoxycyclohexanone.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of 4-isopropoxycyclohexanone in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.

-

Spectra Acquisition: Acquire a high-resolution ¹H NMR spectrum. To study the thermodynamics of the equilibrium, it is beneficial to acquire spectra at various temperatures.

-

Data Processing: Process the raw free induction decay (FID) using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis:

-

Assign the signals to the respective protons in the molecule.

-

Focus on the signal for the proton at C4 (the proton attached to the same carbon as the isopropoxy group). The width and multiplicity of this signal are highly dependent on the conformation.

-

Accurately measure the vicinal coupling constants (J-values) between the C4 proton and the adjacent protons on C3 and C5.

-

-

Calculation of Conformer Population: The mole fractions of the axial (Nₐₓ) and equatorial (Nₑq) conformers can be determined from the observed coupling constant (Jₒbs) using the following equation, which is a variant of the Karplus relationship:[8]

Jₒbs = Nₐₓ Jₐₓ + Nₑq Jₑq

Where Jₐₓ and Jₑq are the coupling constants for the pure axial and equatorial conformers, respectively. These values can be estimated from model compounds or theoretical calculations. Once the mole fractions are known, the Gibbs free energy difference (ΔG°) can be calculated using:

ΔG° = -RT ln(Kₑq) where Kₑq = Nₑq / Nₐₓ

Synthesis of Theory and Experiment